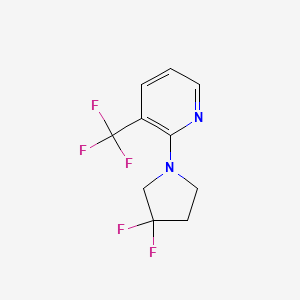

2-Amino-4-iodo-6-(trifluorométhyl)pyridine

Vue d'ensemble

Description

“2-Amino-4-iodo-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridines (TFMP) family . TFMP derivatives are used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Analyse complète des applications de la 2-Amino-4-iodo-6-(trifluorométhyl)pyridine

La this compound est un composé à noyau trifluorométhylpyridine (TFMP), qui constitue un motif structurel essentiel dans divers ingrédients actifs utilisés dans les industries agrochimique et pharmaceutique. Vous trouverez ci-dessous une analyse détaillée de ses applications uniques dans différents domaines de la recherche scientifique.

Agrochimie

Protection des cultures : Les dérivés du TFMP sont largement utilisés dans la protection des cultures contre les ravageurs. L'introduction du fluazifop-butyl, un dérivé du TFMP, a marqué le début de l'utilisation de ces composés sur le marché agrochimique. Depuis lors, plus de 20 nouveaux agrochimiques contenant du TFMP ont été développés .

Produits pharmaceutiques

Développement de médicaments : Plusieurs produits pharmaceutiques contenant la fraction TFMP ont été approuvés pour la commercialisation, et beaucoup d'autres sont en cours d'essais cliniques. Les propriétés physicochimiques uniques de l'atome de fluor combinées à la fraction pyridine contribuent aux activités biologiques de ces composés .

Médecine vétérinaire

Produits vétérinaires : Les dérivés du TFMP ne se limitent pas aux produits pharmaceutiques pour humains, mais s'étendent également à la médecine vétérinaire. Deux produits vétérinaires contenant du TFMP ont obtenu l'autorisation de mise sur le marché, ce qui témoigne de la polyvalence de ce composé .

Synthèse organique

Intermédiaire chimique : Parmi les dérivés du TFMP, les composés comme la 2,3-dichloro-5-(trifluorométhyl)-pyridine (2,3,5-DCTF) sont très demandés comme intermédiaires chimiques pour la synthèse de plusieurs produits de protection des cultures .

Science des matériaux

Matériaux fonctionnels : Le développement de composés organiques contenant du fluor, comme les dérivés du TFMP, a conduit à des avancées significatives en science des matériaux. Ces composés sont essentiels pour la création de matériaux présentant des activités biologiques et des propriétés physiques uniques .

Science de l'environnement

Développement de pesticides : Plus de 50 % des pesticides introduits au cours des deux dernières décennies sont fluorés, dont environ 40 % contiennent un groupe trifluorométhyle. Ceci souligne l'importance des dérivés du TFMP dans le développement de pesticides respectueux de l'environnement .

Mécanisme D'action

Safety and Hazards

According to the safety data sheet, “2-Amino-6-(trifluoromethyl)pyridine” is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Amino-4-iodo-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used as a reagent in the synthesis of aminoisoindoles, which are inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is crucial in the production of β-amyloid peptides, which are associated with Alzheimer’s disease . The interaction between 2-Amino-4-iodo-6-(trifluoromethyl)pyridine and BACE1 highlights its potential in therapeutic applications.

Cellular Effects

2-Amino-4-iodo-6-(trifluoromethyl)pyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with BACE1 can lead to a reduction in β-amyloid peptide levels in brain cells, potentially mitigating the progression of Alzheimer’s disease . Additionally, its effects on other cellular enzymes and proteins can alter metabolic pathways and gene expression patterns, impacting overall cell health and function.

Molecular Mechanism

The molecular mechanism of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s iodine atom and trifluoromethyl group contribute to its binding affinity and specificity for certain enzymes and proteins. For instance, its interaction with BACE1 involves binding to the enzyme’s active site, inhibiting its activity and reducing the production of β-amyloid peptides . This inhibition can lead to downstream effects on gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential benefits in reducing β-amyloid peptide levels over extended periods .

Dosage Effects in Animal Models

The effects of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit BACE1 activity and reduce β-amyloid peptide levels without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues . These findings highlight the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

2-Amino-4-iodo-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with BACE1 is a key example, as it affects the production of β-amyloid peptides and influences overall metabolic balance in brain cells . Additionally, the compound may interact with other enzymes involved in pyridine metabolism, further impacting cellular metabolic processes.

Transport and Distribution

Within cells and tissues, 2-Amino-4-iodo-6-(trifluoromethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, its binding to certain transporters may facilitate its entry into brain cells, where it can exert its effects on BACE1 and other target enzymes.

Subcellular Localization

The subcellular localization of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In brain cells, the compound may localize to regions where BACE1 is active, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its inhibitory effects on the enzyme and subsequent reduction in β-amyloid peptide production.

Propriétés

IUPAC Name |

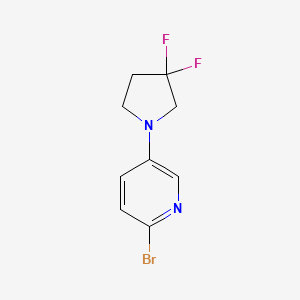

4-iodo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACHEWUCCBCZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272104 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-86-3 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.